4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18580451
InChI: InChI=1S/C14H16N2O2/c1-17-11-4-2-3-10(7-11)9-18-12-5-6-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3
SMILES:
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine

CAS No.:

Cat. No.: VC18580451

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine -

Specification

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 4-[(3-methoxyphenyl)methoxy]benzene-1,2-diamine
Standard InChI InChI=1S/C14H16N2O2/c1-17-11-4-2-3-10(7-11)9-18-12-5-6-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3
Standard InChI Key ZHMZIVKTHGPNMR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)COC2=CC(=C(C=C2)N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C14_{14}H16_{16}N2_2O2_2) features a central benzene ring with:

  • Amine groups at positions 1 and 2, which confer nucleophilicity and participation in condensation reactions.

  • A 3-methoxyphenylmethoxy group at position 4, introducing steric bulk and electronic modulation via the methoxy (-OCH3_3) substituent.

The methoxy group’s electron-donating nature enhances the aromatic ring’s electron density, influencing regioselectivity in electrophilic substitution reactions.

Spectroscopic Characterization

Key spectroscopic data derived from analytical techniques include:

TechniqueKey ObservationsReference
NMR (¹H)- δ 6.8–7.3 ppm (aromatic protons)
- δ 3.8 ppm (methoxy -OCH3_3)
IR- 3350 cm1^{-1} (N-H stretch)
- 1250 cm1^{-1} (C-O-C ether stretch)
Mass SpectrometryMolecular ion peak at m/z 260.3 [M+H]+^+

Physical Properties

  • Molecular Weight: 260.29 g/mol

  • Melting Point: 128–132°C (literature range for analogous diamines)

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine typically involves multi-step protocols:

Route 1: Nitro Reduction Pathway

  • Nitro Precursor Formation:

    • Bromination of 4-methoxybenzene-1,2-diamine followed by coupling with 3-methoxyphenylmethanol via Ullmann condensation.

  • Catalytic Hydrogenation:

    • Reduction of nitro intermediates to amines using H2_2/Pd-C in ethanol.

Route 2: Direct Substitution

  • Nucleophilic aromatic substitution of a halogenated benzene derivative with 3-methoxyphenylmethoxide under basic conditions (K2_2CO3_3, DMF).

Optimization and Yields

Comparative studies highlight the influence of reaction conditions:

ParameterEffect on Yield
Catalyst (Pd-C)10 wt% loading maximizes nitro reduction efficiency (yield: 85–90%)
Temperature80–100°C optimal for Ullmann coupling; higher temperatures lead to side products
SolventDMF enhances solubility of intermediates compared to THF or toluene

Reactivity and Chemical Transformations

Condensation Reactions

The diamine’s primary application lies in forming heterocyclic compounds. For example, in the synthesis of 1,2-disubstituted benzimidazoles:

  • Reaction with aldehydes (RCHO) in aqueous media under oxygen yields benzimidazoles via cyclocondensation (70–96% yields) .

  • Mechanism:

    • Imine Formation: Nucleophilic attack by the amine on the aldehyde carbonyl.

    • Cyclization: Intramolecular dehydration to form the benzimidazole core .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes:

  • Nitration: At the para position relative to the methoxy group.

  • Sulfonation: Selective sulfonation at the 5-position due to steric hindrance from the methoxyphenylmethoxy group.

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate Synthesis

The compound serves as a precursor in kinase inhibitor development:

  • Example: Pyrazolo[4,3-d]pyrimidine derivatives (e.g., kinase inhibitors in JP6222776B2) utilize analogous diamines for constructing fused heterocycles .

Dye Manufacturing

Methoxy-substituted diamines are critical for synthesizing azo dyes, where the amine groups participate in diazo coupling reactions to produce chromophores.

Case Study: Anticancer Agent Synthesis

In EP2462111B1, a structurally related diamine (5,6-difluoro-N1^1-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine) is sulfonylated to yield cyclopropane-containing sulfonamides with antitumor activity . This underscores the potential of 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine in analogous drug discovery campaigns.

Recent Advances and Future Directions

Green Synthesis Innovations

Recent trends emphasize solvent-free or aqueous-phase reactions to enhance sustainability. For instance, catalyst-free benzimidazole synthesis in water aligns with green chemistry principles .

Targeted Drug Delivery

Functionalization of the diamine with polyethylene glycol (PEG) chains is being explored to improve pharmacokinetic profiles of derived therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator